molecular formula C22H21NO7S B11148010 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-({3-[(4-methoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-({3-[(4-methoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)acetamide

Cat. No.: B11148010
M. Wt: 443.5 g/mol
InChI Key: CWWGZYCORGZLEW-UHFFFAOYSA-N
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Description

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{[3-(4-METHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}ACETAMIDE is a complex organic compound with a unique structure that combines a thiolane ring, a benzofuran moiety, and a methoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{[3-(4-METHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}ACETAMIDE typically involves multiple steps, including the formation of the thiolane ring, the introduction of the benzofuran moiety, and the attachment of the methoxybenzoyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors and automated synthesis systems, to optimize efficiency and scalability. The use of advanced purification methods, such as chromatography and crystallization, is essential to achieve high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{[3-(4-METHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}ACETAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different reduced forms.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{[3-(4-METHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{[3-(4-METHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiolane derivatives, benzofuran-based molecules, and methoxybenzoyl-containing compounds. Examples include:

    Thiolane derivatives: Compounds with similar thiolane ring structures.

    Benzofuran-based molecules: Compounds containing the benzofuran moiety.

    Methoxybenzoyl-containing compounds: Molecules with methoxybenzoyl groups.

Uniqueness

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{[3-(4-METHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}ACETAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H21NO7S

Molecular Weight

443.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[[3-(4-methoxybenzoyl)-1-benzofuran-5-yl]oxy]acetamide

InChI

InChI=1S/C22H21NO7S/c1-28-16-4-2-14(3-5-16)22(25)19-11-30-20-7-6-17(10-18(19)20)29-12-21(24)23-15-8-9-31(26,27)13-15/h2-7,10-11,15H,8-9,12-13H2,1H3,(H,23,24)

InChI Key

CWWGZYCORGZLEW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)OCC(=O)NC4CCS(=O)(=O)C4

Origin of Product

United States

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